(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with a nitrobenzylidene and methylphenyl substituent, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction
Solvents: Organic solvents such as ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. This may include:
Temperature control: Maintaining optimal temperatures for the condensation reaction
Purification techniques: Using crystallization, distillation, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the nitro group to an amine
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution reagents: Halogens, alkylating agents
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions
Material science:
Biology
Antimicrobial: Exhibits activity against various bacterial and fungal strains
Anti-inflammatory: Potential use in treating inflammatory conditions
Medicine
Anticancer: Investigated for its cytotoxic effects on cancer cells
Drug development: Potential lead compound for new drug discovery
Industry
Agriculture: Potential use as a pesticide or herbicide
Pharmaceuticals: Used in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methylphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with various molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting key enzymes involved in microbial or cancer cell metabolism
Receptor binding: Binding to specific receptors to modulate biological responses
Pathway modulation: Affecting signaling pathways involved in inflammation or cell proliferation
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-methoxyphenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Substituent effects : The presence of a methyl group on the phenyl ring and a nitro group on the benzylidene moiety may enhance specific biological activities compared to similar compounds.
- Pharmacological profile : Unique combination of substituents may result in distinct pharmacological properties, making it a valuable compound for further research.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting specific scientific literature or databases is recommended.
Properties
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c1-11-5-7-13(8-6-11)18-16(20)15(24-17(18)23)10-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUZFHHMQOBRX-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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